molecular formula C11H12N4O B1517928 1-(4-aminophenyl)-N-methyl-1H-pyrazole-3-carboxamide CAS No. 1155164-75-2

1-(4-aminophenyl)-N-methyl-1H-pyrazole-3-carboxamide

Cat. No. B1517928
M. Wt: 216.24 g/mol
InChI Key: LOKCTMQEJMCPAK-UHFFFAOYSA-N
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Description

The compound is a derivative of aminophenyl . Aminophenyl compounds are generally used in the synthesis of various pharmaceuticals and dyes .


Synthesis Analysis

The synthesis of similar compounds often involves reactions with amines . For example, a process for preparing 1-(4-aminophenyl)-4-(4-hydroxyphenyl)piperazine involves reacting a compound of formula (II) with a compound of formula (III) and a compound of formula (IV) in sequence in the presence of a base in a solvent .


Molecular Structure Analysis

The molecular structure of similar compounds like 4-(3-aminophenyl)benzonitrile has been studied using Density Functional Theory .


Chemical Reactions Analysis

Amines can be prepared in several ways, including alkylation or arylation reactions on nitrogen, catalytic hydrogenation or metal-hydride reduction of compounds with nitrogen in a higher oxidation state, and conversion of amides to amines by reduction, hydrolysis, or rearrangement .


Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds like 4-aminophenol significantly influence their applications. For instance, 4-aminophenol is used as a developing agent in photography due to its ability to convert exposed silver halide crystals into metallic silver .

Scientific Research Applications

Synthesis and Characterization

Research on pyrazole derivatives, including compounds similar to 1-(4-aminophenyl)-N-methyl-1H-pyrazole-3-carboxamide, focuses on their synthesis and characterization. These compounds are synthesized through various chemical reactions, yielding products with potential biological activities. For example, the synthesis and characterization of new 5-aminopyrazole and pyrazolo[1,5-a]pyrimidine derivatives have been explored, highlighting the chemical versatility and reactivity of pyrazole-based compounds (Hassan, Hafez, & Osman, 2014). Additionally, studies have focused on the functionalization reactions of pyrazole derivatives, offering insights into their structural modifications and potential applications (Yıldırım & Kandemirli, 2006).

Biological Activities and Applications

The biological activities of pyrazole derivatives are a significant area of interest, with studies evaluating their cytotoxicity, antimicrobial, and antitumor properties. Some pyrazole compounds have been tested in vitro for their cytotoxic activity against cancer cells, suggesting potential applications in cancer therapy (Hafez, Osman, Yosef, El-All, Hassan, El-Sawy, Abdallah, & Youns, 2013). Research also includes the synthesis and biological evaluation of pyrazolopyrimidine derivatives as anticancer and anti-inflammatory agents, highlighting the diverse therapeutic potential of these compounds (Rahmouni, Souiei, Belkacem, Romdhane, Bouajila, & Ben Jannet, 2016).

Molecular Hybridization and Drug Discovery

The concept of molecular hybridization, combining pyrazole moieties with other pharmacophores to create novel compounds with enhanced biological activities, has been explored in the context of drug discovery. This approach has led to the development of pyrazole–indole hybrids with potent antitumor activity, demonstrating the utility of pyrazole derivatives in designing new anticancer agents (Hassan, Moustafa, Awad, Nossier, & Mady, 2021).

Antioxidant Properties and Environmental Protection

Pyrazole derivatives have also been studied for their antioxidant properties, with some compounds showing potential to mitigate oxidative stress and DNA damage in environmental toxicology studies. For instance, a novel pyrazolecarboxamide derivative demonstrated protective effects against lead nitrate-induced oxidative stress in aquatic organisms, indicating applications beyond pharmacology (Soliman, Hamed, Lee, & Sayed, 2019).

Safety And Hazards

Aminophenyl compounds may cause skin irritation, genetic defects, and are harmful if swallowed or inhaled . They are also very toxic to aquatic life with long-lasting effects .

Future Directions

Future research may involve transitioning from approaches that directly affect receptor function to precise targeting of post-receptor intracellular signaling modalities . Additionally, new synthetic strategies are being explored for covalent organic frameworks .

properties

IUPAC Name

1-(4-aminophenyl)-N-methylpyrazole-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N4O/c1-13-11(16)10-6-7-15(14-10)9-4-2-8(12)3-5-9/h2-7H,12H2,1H3,(H,13,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LOKCTMQEJMCPAK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)C1=NN(C=C1)C2=CC=C(C=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-aminophenyl)-N-methyl-1H-pyrazole-3-carboxamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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